Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate typically involves the reaction of pyrrolidine derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of biological activities. The methoxymethyl group may enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its antimicrobial and anticancer properties.
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Another pyrrolidine derivative with potential pharmaceutical applications.
Uniqueness: Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate stands out due to its unique combination of an ethyl ester group and a methoxymethyl substituent, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-[3-(methoxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-10(12)7-11-5-4-9(6-11)8-13-2/h9H,3-8H2,1-2H3 |
InChI Key |
HRTRPVBWYHRDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC(C1)COC |
Origin of Product |
United States |
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